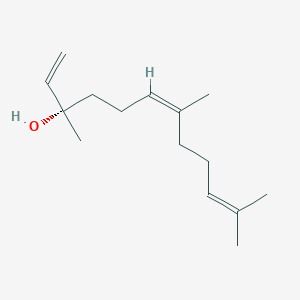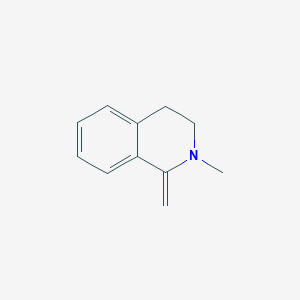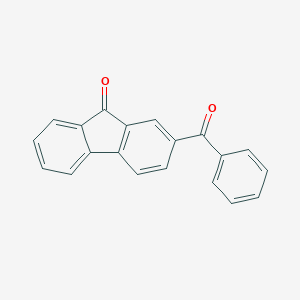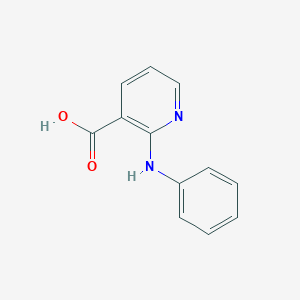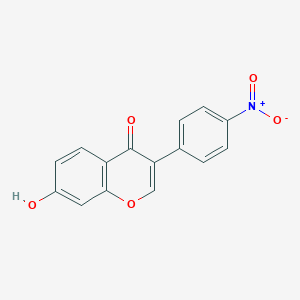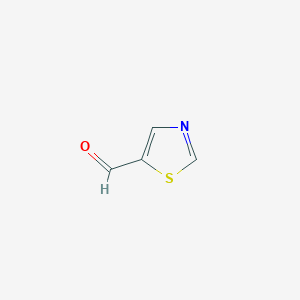
噻唑-5-甲醛
描述
Thiazole-5-carboxaldehyde is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
Thiazole-5-carboxaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
Thiazole-5-carboxaldehyde, like other thiazole derivatives, has been found to interact with a variety of biological targets. Thiazole derivatives have been reported to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to modulate the activity of many enzymes involved in metabolism . They can interact with DNA and proteins, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole-5-carboxaldehyde, as part of the thiazole family, may affect various biochemical pathways. Thiazole derivatives have been reported to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . .
Pharmacokinetics
Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Thiazole-5-carboxaldehyde.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Thiazole-5-carboxaldehyde is used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
生化分析
Biochemical Properties
Thiazole-5-carboxaldehyde has been found to interact with various enzymes, proteins, and other biomolecules, modulating their activity and playing a significant role in biochemical reactions . For instance, thiazole-based compounds have been shown to modulate the activity of many enzymes involved in metabolism .
Cellular Effects
Thiazole-5-carboxaldehyde and its derivatives have been reported to exert various effects on cells and cellular processes . These compounds have demonstrated antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Thiazole-5-carboxaldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution .
Temporal Effects in Laboratory Settings
The effects of Thiazole-5-carboxaldehyde can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Thiazole-5-carboxaldehyde can vary with different dosages in animal models
Metabolic Pathways
Thiazole-5-carboxaldehyde is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: Thiazole-5-carboxaldehyde can be synthesized through various methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene and ethanol .
Industrial Production Methods: Industrial production of thiazole-5-carboxaldehyde typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The aldehyde is often dried over sodium sulfate and fractionated under vacuum to obtain the desired product .
化学反应分析
Types of Reactions: Thiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazole-5-carboxylic acid.
Reduction: Reduction of thiazole-5-carboxaldehyde can yield thiazole-5-methanol.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products:
Oxidation: Thiazole-5-carboxylic acid.
Reduction: Thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
相似化合物的比较
Thiazole-5-carboxaldehyde can be compared with other thiazole derivatives, such as:
Thiazole-2-carboxaldehyde: Similar in structure but with the aldehyde group at the C-2 position, leading to different reactivity and applications.
Thiazole-4-carboxaldehyde: Another isomer with distinct chemical properties and uses.
Uniqueness: Thiazole-5-carboxaldehyde is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
属性
IUPAC Name |
1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NOS/c6-2-4-1-5-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRLWHGLEJGMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378567 | |
| Record name | Thiazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-32-3 | |
| Record name | 5-Thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Thiazole-5-carboxaldehyde in medicinal chemistry?
A1: Thiazole-5-carboxaldehyde serves as a versatile building block for synthesizing various biologically active compounds. For example, it can be converted into imidazo[2,1-b]thiazole guanylhydrazones, a class of compounds exhibiting both antitumor and cardiotonic activities []. Additionally, derivatives like substituted Thiazole-5-carboxaldehydes and their Ylidenenitriles have shown promising antibacterial and antifungal properties [].
Q2: How does the structure of Thiazole-5-carboxaldehyde contribute to its reactivity and subsequent derivatization?
A2: The presence of both an aldehyde group and a thiazole ring in Thiazole-5-carboxaldehyde allows for diverse chemical transformations. The aldehyde group readily undergoes reactions like the Vilsmeier–Haack reaction, leading to formylated derivatives []. Additionally, it participates in Knoevenagel condensation reactions with active methylene compounds to form ylidenenitriles []. The thiazole ring itself can be further functionalized, contributing to the creation of diverse libraries of compounds.
Q3: Can you provide an example from the research papers of how Thiazole-5-carboxaldehyde is used to synthesize more complex molecules with potential biological activity?
A3: Researchers have utilized Thiazole-5-carboxaldehyde as a starting material to create imidazole–thiazole hybrid compounds []. The process involves reacting 2-Amino-4-hydroxy-phenyl-1,3-thiazole-5-carboxaldehyde (a derivative of Thiazole-5-carboxaldehyde) with phenyl glyoxal or benzil to form imidazole-thiazole hybrids. These hybrids can then undergo further modifications, such as Schiff base formation and glucosylation, to generate a series of compounds with potential antimicrobial activity [].
Q4: What analytical techniques are typically employed to characterize Thiazole-5-carboxaldehyde and its derivatives?
A4: Common characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) for structural elucidation, Infrared (IR) spectroscopy for identifying functional groups, and Mass Spectrometry (MS) for determining molecular weight. Researchers also utilize elemental analysis to confirm the elemental composition of newly synthesized compounds [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


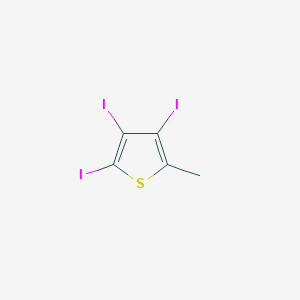

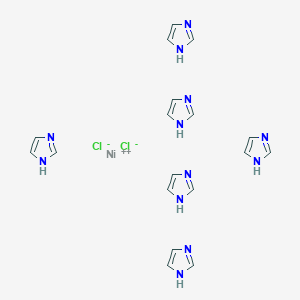
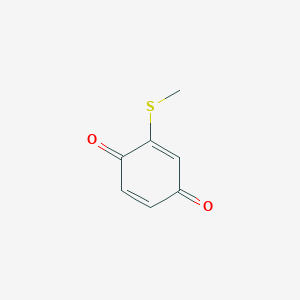
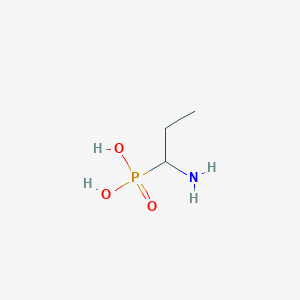
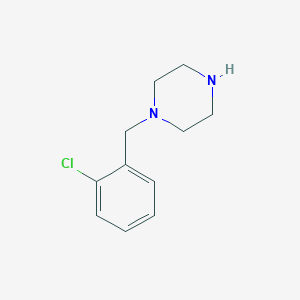
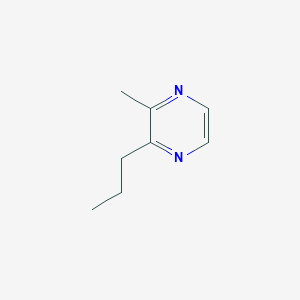
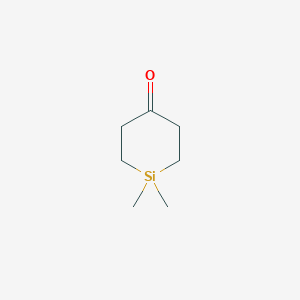
![Benzene, 1-methyl-2-[(1-methylethyl)thio]-](/img/structure/B92579.png)
